An In-depth Technical Guide to 3-methyl-1H-pyrazole-4-carbaldehyde
An In-depth Technical Guide to 3-methyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic aldehyde belonging to the pyrazole family. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of 3-methyl-1H-pyrazole-4-carbaldehyde, serving as a valuable resource for researchers and professionals in the field.
Core Properties
3-methyl-1H-pyrazole-4-carbaldehyde is a solid at room temperature with a melting point in the range of 105-110 °C.[1][2] Its chemical and physical properties are summarized in the tables below.
Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆N₂O | [3][4] |
| Molecular Weight | 110.11 g/mol | [2][3][4] |
| Appearance | Solid | [1] |
| Melting Point | 105-110 °C | [1][2] |
| Boiling Point (Predicted) | 326.5 ± 22.0 °C | [5] |
| pKa (Predicted) | -1.86 ± 0.10 | [5] |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) and alcohols (e.g., methanol, ethanol). Limited aqueous solubility. | [6] |
Spectroscopic Data
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the pyrazole ring protons, the methyl group protons, and the aldehyde proton. The aldehyde proton is expected to appear as a singlet in the downfield region (around 9-10 ppm). |
| ¹³C NMR | Resonances for the carbon atoms of the pyrazole ring, the methyl group, and the carbonyl carbon of the aldehyde group (expected in the range of 185-195 ppm). |
| IR (Infrared) | Characteristic absorption bands for the C=O stretching of the aldehyde (around 1650-1700 cm⁻¹), C-H stretching of the aromatic ring and methyl group, and C=N stretching of the pyrazole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns may include the loss of the formyl group (-CHO). |
Experimental Protocols
The primary method for the synthesis of 3-methyl-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction.[7][8] This reaction introduces a formyl group onto an electron-rich heterocyclic ring.
Synthesis via Vilsmeier-Haack Reaction
Principle: The Vilsmeier-Haack reaction involves the formylation of an active hydrogen-containing compound, in this case, 3-methyl-1H-pyrazole, using a Vilsmeier reagent. The Vilsmeier reagent is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[9][10]
Detailed Protocol:
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Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) (typically 1.1 to 1.5 equivalents) dropwise to the stirred DMF, ensuring the temperature is maintained below 10 °C. The formation of a chloroiminium salt, the Vilsmeier reagent, will be observed.[11]
-
Formylation Reaction: Dissolve 3-methyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[11]
-
Reaction Monitoring and Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat to 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.[1][11]
-
Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution to a pH of 7-8. Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.[11]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.[11]
Purification by Recrystallization
The crude 3-methyl-1H-pyrazole-4-carbaldehyde can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a crystalline solid.[1]
Analytical Methods
The purity and identity of the synthesized 3-methyl-1H-pyrazole-4-carbaldehyde can be confirmed by:
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Melting Point Determination: Comparison with the literature value.
-
Spectroscopic Analysis: ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm the chemical structure.
Logical Workflow and Potential Biological Interactions
While specific signaling pathway involvement for 3-methyl-1H-pyrazole-4-carbaldehyde is not extensively documented, pyrazole derivatives are widely recognized for their potential as kinase inhibitors.[12] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The general workflow for investigating the potential of this compound as a kinase inhibitor is outlined below.
This workflow begins with the synthesis and purification of the compound, followed by high-throughput screening against a panel of kinases to identify potential "hits." Positive hits are then subjected to further validation, including the determination of their half-maximal inhibitory concentration (IC₅₀) and structure-activity relationship (SAR) studies to guide the optimization of the lead compound.
Conclusion
3-methyl-1H-pyrazole-4-carbaldehyde serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides essential information on its fundamental properties and a detailed protocol for its synthesis, which will be a useful resource for researchers in organic and medicinal chemistry. Further investigation into the biological activities of this compound and its derivatives is warranted to explore its full therapeutic potential.
References
- 1. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. 3-Methyl-1H-pyrazole-4-carboxaldehyde 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 2760056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]
- 6. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
